N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 689262-93-9
Cat. No.: VC4649340
Molecular Formula: C23H20N4O2S3
Molecular Weight: 480.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689262-93-9 |
|---|---|
| Molecular Formula | C23H20N4O2S3 |
| Molecular Weight | 480.62 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H20N4O2S3/c1-14-11-17-20(31-14)21(29)27(12-15-7-3-2-4-8-15)23(25-17)30-13-19(28)26-22-24-16-9-5-6-10-18(16)32-22/h2-10,14H,11-13H2,1H3,(H,24,26,28) |
| Standard InChI Key | JJOIYLRRDDQFQT-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is characterized by the molecular formula C₂₃H₂₀N₄O₂S₃ and a molecular weight of 480.6 g/mol . Its IUPAC name reflects a fusion of three heterocyclic systems:
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A 1,3-benzothiazole moiety linked via an acetamide group.
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A thieno[3,2-d]pyrimidin-4-one core substituted with a benzyl group at position 3 and a methyl group at position 6.
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A sulfanyl (-S-) bridge connecting the acetamide and thienopyrimidine units .
Structural Significance
The molecule’s architecture combines features associated with bioactive compounds:
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Benzothiazoles are known for antimicrobial and antitumor activities .
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Thienopyrimidines exhibit kinase inhibitory properties, particularly against targets like EGFR and FGFR .
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The sulfanyl-acetamide linker may enhance solubility and target binding .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₄O₂S₃ | |
| Molecular Weight | 480.6 g/mol | |
| PubChem CID | 3255363 | |
| ChemSpider ID | 1612585 | |
| Synonyms | 689262-93-9, CHEMBL1256653 |
Synthetic Methodologies
Critical Reaction Steps
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Thienopyrimidine Core Formation: Cyclization of 3-benzyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with thiophene-2-carbaldehyde .
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Benzothiazole-Acetamide Conjugation: Coupling 2-aminobenzothiazole with bromoacetyl chloride, followed by sulfanyl group introduction .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | Acetic acid, reflux | Thienopyrimidinone core |
| 2 | Bromoacetylation | Bromoacetyl chloride, DCM | Bromoacetamide derivative |
| 3 | Sulfanyl Bridging | NaSH, DMF, 80°C | Final compound |
Computational and Mechanistic Insights
Molecular Docking Predictions
While no docking studies specific to this compound exist, analogous compounds show:
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Hydrogen bonding between the pyrimidinone oxygen and kinase active sites .
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π-π stacking interactions involving the benzyl and benzothiazole groups .
ADMET Profiles
Predicted properties (using PubChem data ):
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Lipophilicity (LogP): ~3.2 (moderate permeability).
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Solubility: Poor aqueous solubility, necessitating formulation aids.
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Metabolic Stability: Susceptible to hepatic glucuronidation due to acetamide and sulfur groups .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current pathways for related compounds report yields of 40–60%, highlighting the need for catalytic methods .
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Stereochemical Control: The thienopyrimidine core may exhibit helical distortion, requiring chiral resolution techniques .
Target Validation
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Kinase Profiling: Broad-spectrum screening against HER2, VEGFR, and PDGFR families.
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In Vivo Efficacy: Testing in xenograft models of colorectal and breast cancers.
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